Potassium 2-oxoacetate oxoamide
Description
Potassium 2-oxoacetate oxoamide (CAS Registry Number: 22742-08-1) is a potassium salt of 2-oxoacetate oxoamide, characterized by the molecular structure combining oxoacetate and oxoamide moieties. Its synonyms include Dipotassium 2-dioxidoazaniumylideneacetate and AC1MTXK5. Its InChIKey (DRRKGXSKUJKBPZ-UHFFFAOYSA-M) confirms its unique structural identity.
Properties
Molecular Formula |
C2HK2NO4 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
dipotassium;2-dioxidoazaniumylideneacetate |
InChI |
InChI=1S/C2H2NO4.2K/c4-2(5)1-3(6)7;;/h1H,(H-,4,5,6,7);;/q-1;2*+1/p-1 |
InChI Key |
DRRKGXSKUJKBPZ-UHFFFAOYSA-M |
Canonical SMILES |
C(=[N+]([O-])[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Potassium 2-oxopropanoate (CAS 4151-33-2)
- Structure: Contains a propanoate backbone instead of oxoamide.
- Applications: Not explicitly detailed in the evidence, but structurally simpler potassium salts are often used as intermediates in organic synthesis.
Ethyl/Methyl 2-Aryl-2-oxoacetates
Examples include:
Comparison with Potassium 2-oxoacetate Oxoamide :
- Reactivity : Ester derivatives are more reactive in nucleophilic acyl substitution due to the ester group, whereas the oxoamide in this compound may enhance stability or metal-binding capacity.
- Bioactivity : Esters show direct cytotoxicity or enzyme inhibition (e.g., 35.5% MAO-B inhibition for ethyl 2-oxoacetate derivatives) , but this compound’s bioactivity remains uncharacterized in the evidence.
2-Oxoacetate Amides and Sulfonamides
- Ethyl 2-(pyridin-2-ylmethylamino)acetate (CAS 103151-23-1, ): Structure: Combines oxoacetate with a pyridine-methylamine group. Applications: Potential as a MAO-B inhibitor or intermediate in drug design.
- Phenylsulfonamides ():
- Activity : Act as PPARγ agonists (antidiabetic candidates) or PPARα antagonists.
Comparison :
- Functional Groups : The oxoamide in this compound may mimic sulfonamide or urea motifs in drug candidates, enabling hydrogen bonding with biological targets.
Yield and Practicality
- Methyl 2-(4-methoxyphenyl)-2-oxoacetate : 71.1% yield via Grignard reaction .
- Ethyl 2-chloroacetoacetate : Used as a synthetic intermediate (e.g., Oxiracetam impurity) with optimized routes achieving >89% yield .
Comparison : this compound’s synthesis method and yield are unspecified in the evidence, but ester/amide analogs suggest that optimized conditions (e.g., microwave-assisted or catalytic methods) could improve efficiency.
Anticancer Activity
Enzyme Inhibition
- MAO-B Inhibition : Ethyl 2-oxoacetate derivatives show 33.8–35.5% inhibition .
- SARS-CoV 3CLpro Inhibition: Ethyl 2-chloro-2-oxoacetate derivatives are potent non-covalent inhibitors .
Comparison : The oxoamide group in this compound may enhance binding to enzyme active sites compared to esters, but pharmacological data is needed.
Data Table: Key Comparative Properties
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